molecular formula C26H25N3O4 B7699496 N-benzyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-benzyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B7699496
M. Wt: 443.5 g/mol
InChI Key: PEUNGQHOYFKJQV-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes a benzyl group, an ethoxy group, and a methylphenyl group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.

    Formation of the Phenoxyacetamide Backbone: The phenoxyacetamide backbone can be synthesized by reacting a phenol derivative with an acetamide under basic conditions.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the phenoxyacetamide backbone using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

    Catalysts: Lewis acids (e.g., AlCl3), bases (e.g., NaOH, K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide backbones but different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different functional groups attached.

Uniqueness

N-benzyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-3-31-23-15-21(25-28-26(33-29-25)20-11-9-18(2)10-12-20)13-14-22(23)32-17-24(30)27-16-19-7-5-4-6-8-19/h4-15H,3,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUNGQHOYFKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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